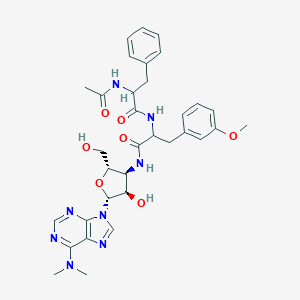
2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with an amino group and a nitrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole typically involves the reaction of 4-bromo-1-(5′-nitro-2′-furyl)but-1-en-3-one with thiourea. This reaction proceeds under reflux conditions in a suitable solvent such as chloroform. The reaction yields the desired thiazole derivative along with its α- and N-substituted derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The nitrofuran moiety can be reduced to form amino derivatives, while the thiazole ring can undergo oxidation under specific conditions.
Condensation Reactions: The amino group can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Thiourea: Used in the initial synthesis of the thiazole ring.
Chloroform: Common solvent for the synthesis reactions.
Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of the nitrofuran moiety.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
N-Substituted Derivatives: Formed through nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitrofuran moiety.
Schiff Bases: Formed through condensation reactions with aldehydes and ketones.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Exhibits antimicrobial, antifungal, and antitumor activities.
Materials Science: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The biological activity of 2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole is primarily attributed to its ability to interact with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole can be compared with other thiazole derivatives such as:
2-Aminothiazole: A simpler thiazole derivative with similar antimicrobial properties but lacking the nitrofuran moiety.
2-Amino-5-nitrothiazole: Another nitro-substituted thiazole with comparable biological activities but different structural features.
2-Amino-4-(2-furanyl)thiazole: Similar to the target compound but without the nitro group, resulting in different reactivity and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development in medicinal chemistry, biology, and materials science.
Eigenschaften
IUPAC Name |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c10-9-11-6(5-16-9)1-2-7-3-4-8(15-7)12(13)14/h1-5H,(H2,10,11)/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXJAGDUUTVQRV-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16239-84-2 |
Source


|
| Record name | Thiazole, 2-amino-4-(2-(5-nitro-2-furyl)vinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016239842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)

![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)





